molecular formula C12H11NO3 B2586971 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal CAS No. 15379-23-4

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal

Cat. No.: B2586971
CAS No.: 15379-23-4
M. Wt: 217.224
InChI Key: ZBVRCGDUMGTSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal is an organic compound belonging to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with the addition of a catalyst like sulfuric acid to facilitate the formation of the imide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where phthalic anhydride and the amine are fed into a reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The imide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism by which 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal exerts its effects involves its interaction with specific molecular targets. The imide moiety can form strong hydrogen bonds with proteins, leading to inhibition of enzyme activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal: Similar structure but lacks the methyl group.

    2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Contains additional functional groups, making it more complex.

Uniqueness

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal is unique due to the presence of both the imide and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-12(2,7-14)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVRCGDUMGTSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11.9 g of sulfur trioxide pyridine complex dissolved in 75 ml DMSO was added over a period of 20 minutes at room temperature to a solution of 5.48 g of 2-(2-hydroxy-1,1-dimethyl-ethyl)-isoindole-1,3-dione from Step 1 and 7.59 g of triethylamine in 780 ml DMSO. The reaction mixture was stirred at room temperature for 30 minutes, poured onto ice/water and extracted 3 times with tert-butyl methyl ether. The organic was washed with 1N HCl and 2 times H2O, dried over magnesium sulfate and the solvent was evaporated under reduced pressure to give 4.92 g crystals (mp 80-82° C.), which were used in the next step without further purification.
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
Quantity
780 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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